4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide
Description
4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities and are often used in the synthesis of various heterocyclic compounds. The presence of the trifluoroacetyl group in this compound adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-methyl-3-[(2,2,2-trifluoroacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N3OS/c1-8-3(12)10-9-2(11)4(5,6)7/h1H3,(H,9,11)(H2,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDYWDVWIIVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide typically involves the reaction of 4-methyl-3-thiosemicarbazide with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methyl-3-thiosemicarbazide+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Properties
Thiosemicarbazones, including derivatives like 4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide, have been extensively studied for their anticancer properties. They exhibit significant antiproliferative activity against various cancer cell lines. For instance, thiosemicarbazone compounds have shown effectiveness against triple-negative breast cancer cells and multidrug-resistant colorectal adenocarcinoma cell lines, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the chelation of metal ions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. The ability of thiosemicarbazones to reduce tyrosyl radicals in ribonucleotide reductase has also been demonstrated, suggesting a mechanism that interferes with DNA synthesis and repair processes .
Synthetic Utility
Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of novel thiosemicarbazone derivatives with enhanced biological activities. For example, it can be reacted with different aldehydes or ketones to form a variety of thiosemicarbazone derivatives that may possess improved pharmacological profiles .
Reactivity with Other Compounds
This compound can also participate in reactions with cyclic and acyclic thiosemicarbazide derivatives to yield diverse thiazine and triazole derivatives, which are notable for their potential applications in pharmaceuticals .
Case Studies and Research Findings
Case Study 1: Antiproliferative Activity
A study demonstrated that thiosemicarbazone derivatives synthesized from this compound exhibited strong antiproliferative effects against human cancer cell lines such as MDA-MB-231 and COLO-205. The study compared the efficacy of these compounds with established drugs like doxorubicin, highlighting their potential as alternative treatments for resistant cancer types .
Case Study 2: Metal Chelation
Research has shown that thiosemicarbazones can act as effective metal chelators. This property is crucial for their application in drug design, particularly for enhancing the solubility and bioavailability of metal-based drugs used in cancer therapy. The incorporation of trifluoroacetyl groups into thiosemicarbazone structures has been linked to improved stability and activity of metal complexes formed with these ligands .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Research | Effective against various resistant cancer cell lines; potential as chemotherapeutic agents. |
| Synthetic Chemistry | Intermediate for synthesizing novel thiosemicarbazone derivatives; versatile reactivity. |
| Metal Chelation | Forms stable complexes with metal ions; enhances drug efficacy and bioavailability. |
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the thiosemicarbazide moiety can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-thiosemicarbazide: Lacks the trifluoroacetyl group, resulting in different chemical properties.
1-(Trifluoroacetyl)-3-thiosemicarbazide: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
Uniqueness
4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide is unique due to the presence of both the methyl and trifluoroacetyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Methyl-1-(trifluoroacetyl)-3-thiosemicarbazide (CAS No. 25366-21-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiosemicarbazide backbone and trifluoroacetyl group, which contribute to its reactivity and biological properties. The presence of the trifluoroacetyl moiety is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits antitumor activity through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance, it can disrupt the activity of protein kinases involved in cell growth regulation, leading to reduced viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and COLO-205 (colorectal adenocarcinoma) .
- Induction of Apoptosis : The compound promotes apoptosis in tumor cells, a process crucial for eliminating malignant cells. Studies have demonstrated that treatment with this thiosemicarbazide leads to increased markers of apoptosis, including caspase activation and mitochondrial membrane potential disruption .
Antimicrobial Activity
This compound also shows promising antimicrobial properties , particularly against Mycobacterium tuberculosis. In vitro studies have indicated moderate to good activity against drug-resistant strains, suggesting its potential as a novel therapeutic agent for tuberculosis .
The biological activity of this compound is primarily attributed to its ability to bind with specific biomolecules:
- Enzyme Inhibition : The compound interacts with key enzymes such as ribonucleotide reductase, which is essential for DNA synthesis in rapidly dividing cells. By inhibiting these enzymes, the compound effectively reduces nucleic acid synthesis, thereby impairing cancer cell proliferation .
- Metal Chelation : Thiosemicarbazides are known for their metal-chelating properties. This characteristic may enhance the compound's efficacy by facilitating the delivery of metal ions necessary for biological processes or by disrupting metal-dependent enzymatic activities in pathogens .
In Vitro Studies
A series of experiments conducted on various cancer cell lines revealed that this compound exhibits IC50 values in the micromolar range, indicating significant potency against tumor cells while maintaining relatively low cytotoxicity towards healthy cells .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 2.5 | Apoptosis induction |
| COLO-205 | 3.0 | Proliferation inhibition |
| H37Rv (M. tuberculosis) | 4.0 | Antimicrobial activity |
Animal Models
In vivo studies using murine models have shown that administration of this compound leads to significant tumor size reduction compared to control groups. These findings support its potential application in cancer therapy .
Q & A
Q. Table 1: Common Synthetic Parameters
| Reactant | Solvent | Reaction Time | Characterization Techniques |
|---|---|---|---|
| Trifluoroacetyl aldehyde | Ethanol | 6–8 hours | TLC, IR, H NMR, elemental analysis |
Basic: How can researchers ensure purity and identify impurities during synthesis?
Answer:
- TLC optimization : Use at least two solvent systems with differing polarities (e.g., chloroform/methanol vs. hexane/ethyl acetate) to detect trace impurities .
- Recrystallization : Sequential recrystallization from ethanol/ether removes unreacted starting materials or byproducts .
- Elemental analysis : Discrepancies >0.3% between theoretical and experimental values indicate impurities .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path search : Identifies energetically favorable routes for trifluoroacetyl group incorporation.
- Information science : Machine learning models trained on experimental data (e.g., solvent choices, yields) narrow optimal conditions.
- Feedback loops : Experimental results (e.g., failed reactions) refine computational models iteratively .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine H NMR with C NMR and IR to confirm functional groups (e.g., distinguishing carbonyl vs. thiocarbonyl signals).
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., thione vs. thiol forms) by providing unambiguous bond lengths and angles .
- Dynamic NMR : Detects conformational changes or slow equilibria in solution (e.g., hindered rotation of the trifluoroacetyl group) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example from ) |
|---|---|
| Crystal system | Triclinic, |
| a, b, c (Å) | 7.5452, 8.3177, 16.048 |
| α, β, γ (°) | 104.45, 94.75, 103.61 |
| 0.043 |
Advanced: How are metal complexes of this thiosemicarbazide derivative synthesized and analyzed?
Answer:
- Synthesis : Reflux the ligand with metal salts (e.g., CuCl·2HO, Ni(NO)) in ethanol/water. Monitor via color changes (e.g., Cu(II) complexes often turn green).
- Analysis :
- Molar conductivity : Distinguish between ionic and neutral complexes.
- EPR spectroscopy : Determine geometric configuration (e.g., square planar vs. octahedral for Cu(II)).
- Single-crystal XRD : Confirm coordination mode (e.g., N,S-bidentate binding) .
Advanced: What methodologies assess the biological activity of derivatives?
Answer:
- Antimicrobial assays : Use agar diffusion methods against Gram-positive/negative bacteria. Correlate activity with substituent electronegativity (e.g., trifluoromethyl groups enhance membrane penetration) .
- Structure-activity relationships (SAR) : Compare derivatives with varied substituents (e.g., halogen vs. aryl groups) to identify pharmacophores.
- Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How are hydrogen-bonding motifs analyzed in crystallographic studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
